molecular formula C18H23NO3 B4465448 Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl- CAS No. 10549-64-1

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-

Cat. No.: B4465448
CAS No.: 10549-64-1
M. Wt: 301.4 g/mol
InChI Key: YXZGUTMEWULFJB-UHFFFAOYSA-N
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Description

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives typically involves several well-known reactions. For the preparation of 7-hydroxy-8-(piperidinomethyl)-4-propyl-coumarin, a multi-step synthetic route can be employed. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The specific conditions for this compound may include the use of piperidine and propyl substituents in the reaction mixture.

Industrial Production Methods

Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can enhance the efficiency of the process . The choice of catalysts and reaction conditions can vary depending on the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Coumarin derivatives, including 7-hydroxy-8-(piperidinomethyl)-4-propyl-coumarin, can undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions can be used to modify the compound’s structure and enhance its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce additional functional groups.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of coumarin derivatives often involves interactions with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in oxidative stress or inflammation, leading to its therapeutic effects . The presence of hydroxy and piperidinomethyl groups can enhance its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-, stands out due to its unique combination of substituents, which may enhance its biological activity and fluorescent properties. The presence of the piperidinomethyl group can improve its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-8-(piperidin-1-ylmethyl)-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19/h7-8,11,20H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZGUTMEWULFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147155
Record name Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-64-1
Record name Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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